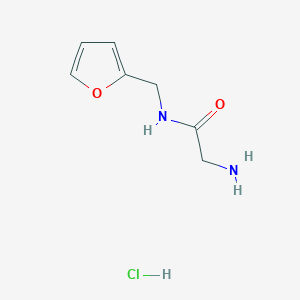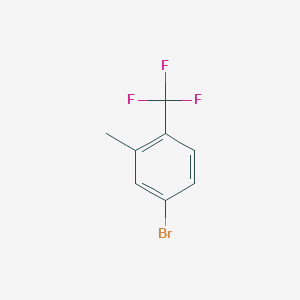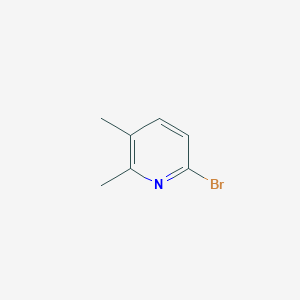
2-(3-Bromophenyl)ethyl cyclohexyl ketone
Overview
Description
2-(3-Bromophenyl)ethyl cyclohexyl ketone is a chemical compound with the molecular formula C15H19BrO. It has a molecular weight of 295.22 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The IUPAC name for 2-(3-Bromophenyl)ethyl cyclohexyl ketone is 3-(3-bromophenyl)-1-cyclohexyl-1-propanone . The InChI code for this compound is 1S/C15H19BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2 .Scientific Research Applications
Organic Synthesis
2-(3-Bromophenyl)ethyl cyclohexyl ketone: serves as a versatile intermediate in organic synthesis. Its bromophenyl group is particularly reactive due to the presence of a bromine atom, which can undergo various nucleophilic substitution reactions . This makes it useful for synthesizing complex molecules, including pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized to create pyrazoline derivatives , which exhibit a range of biological activities. Pyrazolines are known for their anti-inflammatory, antidepressant, and anticonvulsant properties. The bromophenyl group in the compound can be used to synthesize these derivatives, potentially leading to new therapeutic agents .
Neurobiology
Research into the neurotoxic potential of bromophenyl compounds has been conducted, particularly their effects on acetylcholinesterase activity . This enzyme is critical for nerve function, and compounds like 2-(3-Bromophenyl)ethyl cyclohexyl ketone could be used to study enzyme inhibition and its implications for neurological health .
properties
IUPAC Name |
3-(3-bromophenyl)-1-cyclohexylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJHFBUBGIOJMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





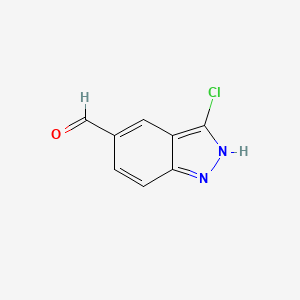
![8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520613.png)
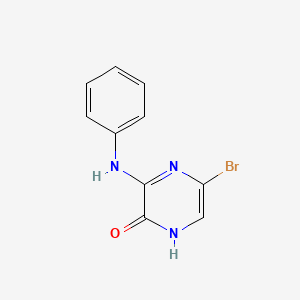
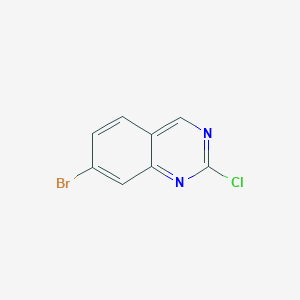
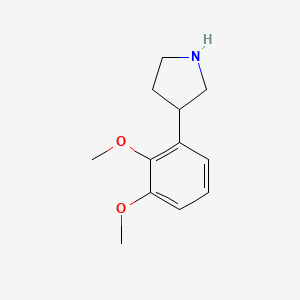
![[1-(2-Methoxyethyl)piperidin-3-yl]methanol](/img/structure/B1520621.png)

![(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid](/img/structure/B1520625.png)
